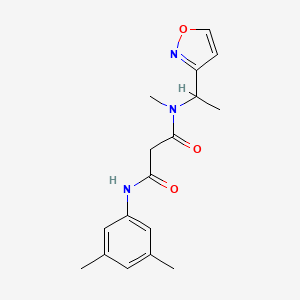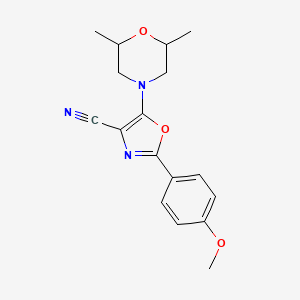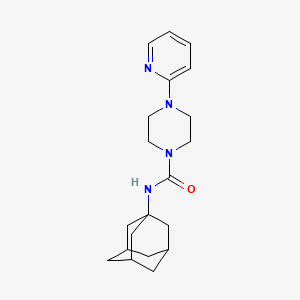![molecular formula C21H18BrN3O3S B4066675 2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4066675.png)
2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(3-methoxyphenyl)acetamide
Descripción general
Descripción
Synthesis Analysis
Research on similar compounds highlights methods involving linear synthesis, where derivatives are synthesized and screened for their properties, such as cytotoxicity against cell lines. These compounds are characterized using techniques like LCMS, IR, 1H, and 13C spectroscopies, and elemental analysis (Vinayak et al., 2014). Another study mentions the preparation of cyanoquinolinethione derivatives and their reaction with various reagents to produce a range of alkylated products and cyclization products (Al-Taifi et al., 2016).
Molecular Structure Analysis
Structural studies of related compounds, such as morpholinium derivatives, reveal their molecular and crystal structures via X-ray crystallographic analysis. These studies provide insight into the arrangement of atoms within the molecule and the interactions that stabilize the structure (Dyachenko & Chernega, 2006).
Chemical Reactions and Properties
Research into the chemical reactivity of related compounds has shown various reactions, including substitutions, cyclizations, and formations of condensation products. These reactions are indicative of the functional groups' reactivity and the potential for creating diverse derivatives with specific properties (Prachayasittikul et al., 1991).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting points, and crystalline forms, can be inferred from detailed characterization studies. These properties are crucial for understanding the compound's behavior in different environments and for applications in various fields.
Chemical Properties Analysis
The chemical properties, including stability, reactivity with other chemicals, and potential for bioactivity, are central to understanding the compound's applications and safety. Studies on related compounds often explore these aspects through reactions with a variety of reagents and evaluation of the products formed (Shams et al., 2010).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on pyridine and related derivatives, including compounds structurally similar to the specified chemical, has been centered around the synthesis of novel compounds with potential biological activities. Studies have demonstrated methodologies for creating diverse derivatives with enhanced insecticidal, antimicrobial, and cytotoxic activities. For instance, the synthesis of novel pyridine derivatives has shown significant insecticidal activity, suggesting the potential for agricultural applications (Bakhite et al., 2014). Similarly, the creation of new arylazocarbazole derivatives through reactions involving acetamide precursors has been explored, indicating the versatility of these compounds in generating biologically active molecules (Fadda et al., 2010).
Biological Activities
A prominent area of research is the investigation of the biological activities of these compounds, particularly their antimicrobial and cytotoxic effects. Several studies have focused on the antimicrobial properties of novel sulphonamide derivatives, revealing good activity against a range of bacterial strains (Fahim & Ismael, 2019). Another study highlighted the potential of novel Schiff bases and Thiazolidinone derivatives in exhibiting antibacterial and antifungal activities, suggesting the applicability of these compounds in developing new antimicrobial agents (Fuloria et al., 2014).
Anticancer Research
The anticancer properties of these compounds have also been a significant focus, with studies exploring the synthesis and biological evaluation of various derivatives. Research has demonstrated that certain synthesized compounds possess high inhibitory effects against human cancer cell lines, highlighting the therapeutic potential of these chemicals in cancer treatment (Shams et al., 2010). Additionally, the synthesis of pyridine linked thiazole hybrids has shown promising cytotoxicity against several cancer cell lines, further indicating the potential for developing effective anticancer agents (Alqahtani & Bayazeed, 2020).
Mecanismo De Acción
Target of Action
The primary target of CBKinase1_003329, also known as CBKinase1_015729, BRD-A28037219-001-01-2, or 2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(3-methoxyphenyl)acetamide, is Casein kinase 1α (CK1α) . CK1α is a multifunctional protein that belongs to the CK1 protein family, conserved in eukaryotes from yeast to humans .
Mode of Action
Ck1α is known to have broad serine/threonine protein kinase activity . It is one of the main components of the Wnt/β-catenin signaling pathway, where it phosphorylates β-catenin at Ser45 as part of the β-catenin destruction complex .
Biochemical Pathways
CK1α regulates signaling pathways related to membrane trafficking, cell cycle progression, chromosome segregation, apoptosis, autophagy, cell metabolism, and differentiation in development, circadian rhythm, and the immune response, as well as neurodegeneration and cancer . It is also involved in the regulation of the Wnt/β-catenin signaling pathway .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[4-(3-bromophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O3S/c1-28-16-7-3-6-15(9-16)24-20(27)12-29-21-18(11-23)17(10-19(26)25-21)13-4-2-5-14(22)8-13/h2-9,17H,10,12H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLQBWZHYYKQAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC(=CC=C3)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-tert-butylphenyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4066602.png)
![N-[4-({[2-(2-hydroxyethoxy)ethyl]amino}carbonyl)phenyl]-2-methyl-3-furamide](/img/structure/B4066612.png)
![N-methyl-1-(1-methyl-1H-imidazol-2-yl)-N-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B4066617.png)
![5-[(2-methoxyphenoxy)methyl]-N-(1-phenylethyl)-2-furamide](/img/structure/B4066622.png)

![6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4066639.png)
![1-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine](/img/structure/B4066647.png)
![5-{3-[1-(dimethylamino)ethyl]phenyl}pyrimidin-2-amine](/img/structure/B4066654.png)
![N-[1-(methoxymethyl)propyl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4066678.png)
![[4-(3-phenylpropyl)-1-(3-pyridinylmethyl)-4-piperidinyl]methanol](/img/structure/B4066694.png)
![4-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N-methylbenzenesulfonamide](/img/structure/B4066702.png)
![N-cyclopentyl-3-ethyl-5-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-isoxazolecarboxamide](/img/structure/B4066720.png)